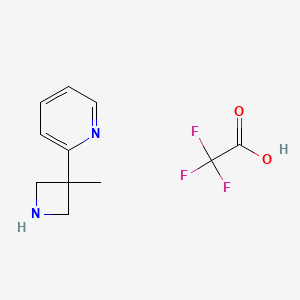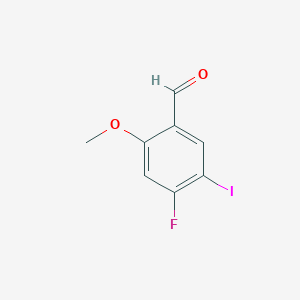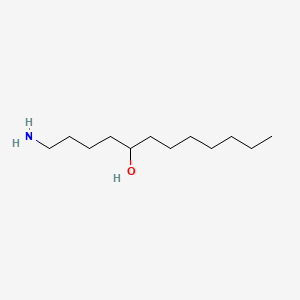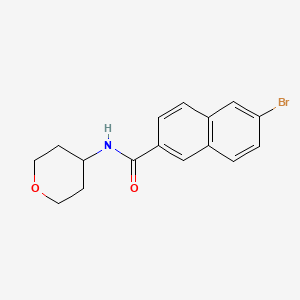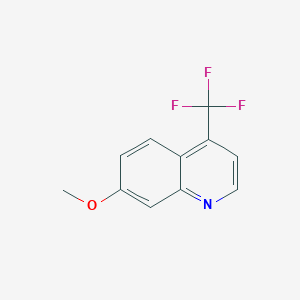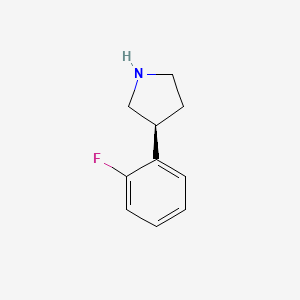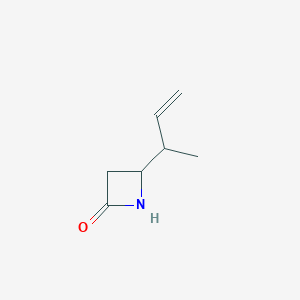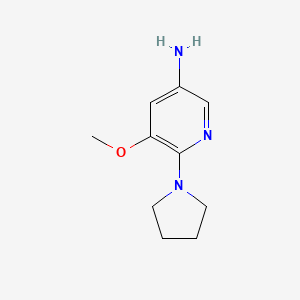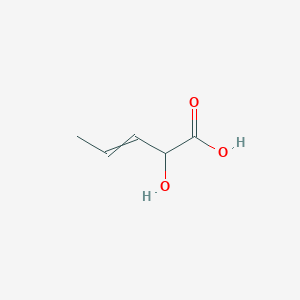
2-Phenylpyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpyrroline is an organic compound with the molecular formula C10H9N It is a heterocyclic compound that contains a pyrroline ring substituted with a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylpyrroline can be synthesized through several methods. One common method involves the cyclization of 4-chlorobutyronitrile with phenylmagnesium bromide, followed by dehydrogenation using palladium-supported catalysts such as Pd/C or Pd/Al2O3 . Another method involves the treatment of acetophenone oxime with acetylene in a KOH-DMSO system at 135-150°C under acetylene atmospheric pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. For example, the dehydrogenation of 2-Phenyl-1-pyrroline to 2-Phenylpyrrole can be performed on a 20-gram scale with good yields and selectivities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpyrroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylpyrrole.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Major Products
The major product formed from the oxidation of this compound is 2-Phenylpyrrole .
Applications De Recherche Scientifique
2-Phenylpyrroline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Medicine: It is investigated for its potential use in the treatment of mental and cardiovascular diseases.
Industry: It is used in the preparation of dyes and conductive pigment composites.
Mécanisme D'action
The mechanism of action of 2-Phenylpyrroline involves its interaction with specific molecular targets and pathways. For example, phenylpyrroles, which are derivatives of this compound, activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase . This activation leads to various downstream reactions, such as activation of H±ATPase, K±influx, and glycerol biosynthesis, resulting in increased intracellular turgor and membrane hyperpolarization .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyrrole: A closely related compound that can be synthesized from 2-Phenylpyrroline.
2-Phenylpyridine: Another similar compound with a pyridine ring instead of a pyrroline ring.
Uniqueness
This compound is unique due to its specific structure and reactivity
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
5-phenyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-7,11H,4,8H2 |
Clé InChI |
HZTGVDVKRFOEOX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


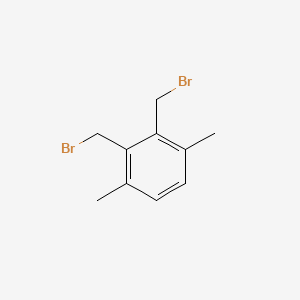
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
